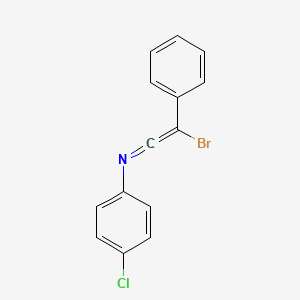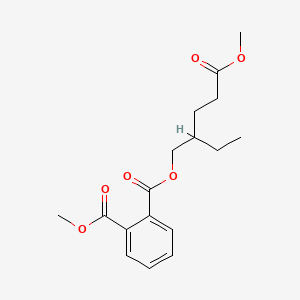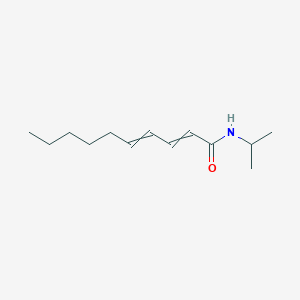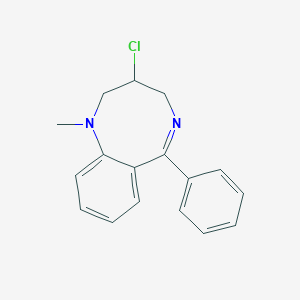
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is a complex organic compound that belongs to the class of benzodiazocines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted benzodiazocines.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid: Known for its cytotoxic activity and apoptosis-inducing effects.
(5Z)-7-Oxozeaenol: A potent inhibitor of the MAPKKK TAK1 activity.
Uniqueness
(5Z)-3-Chloro-1-methyl-6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is unique due to its specific structural features and the range of reactions it can undergo
Eigenschaften
CAS-Nummer |
79475-20-0 |
|---|---|
Molekularformel |
C17H17ClN2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
3-chloro-1-methyl-6-phenyl-3,4-dihydro-2H-1,5-benzodiazocine |
InChI |
InChI=1S/C17H17ClN2/c1-20-12-14(18)11-19-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)20/h2-10,14H,11-12H2,1H3 |
InChI-Schlüssel |
UYPWXNKANLUADL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


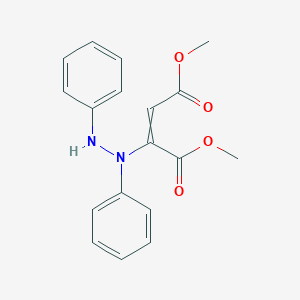
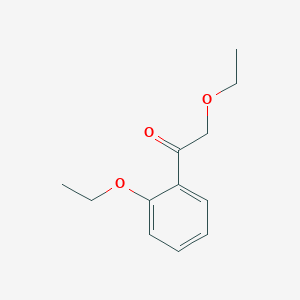

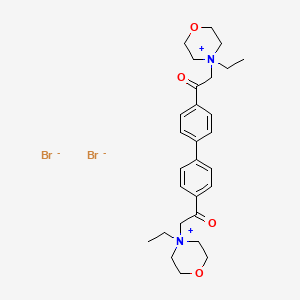
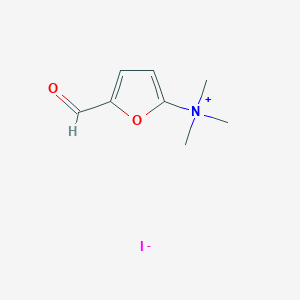

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

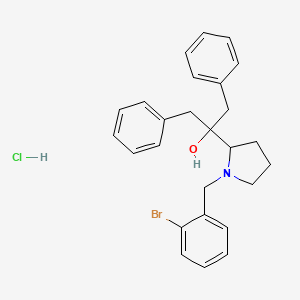
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
